REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH:4]=[CH:5][CH3:6].[Cl:13][C:14]([C:15](=[O:16])[Cl:17])([Cl:18])[Cl:19].[Cl:20][CH2:21][Cl:22].[cH:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1>>[CH2:1]([CH3:2])[O:3][CH:4]=[C:5]([CH3:6])[C:15]([C:14]([Cl:13])([Cl:18])[Cl:19])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=COCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC=C(C)C(=O)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |